

Technical Guide: Synthesis of 4-(2,5-Diethoxyphenyl)morpholine

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Compound of Interest

Compound Name: 4-(2,5-Diethoxyphenyl)morpholine

CAS No.: 91290-69-6

Cat. No.: B14354784

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Executive Summary & Chemical Identity

Target Molecule: **4-(2,5-Diethoxyphenyl)morpholine** CAS Registry Number: 52319-40-2

Molecular Formula:

Molecular Weight: 251.32 g/mol [1][2]

This guide details the synthesis of **4-(2,5-Diethoxyphenyl)morpholine**, a specialized

-aryl morpholine derivative. Structurally, it features an electron-rich aromatic core (1,4-diethoxy substituted) coupled to a saturated morpholine heterocycle. This motif is frequently encountered in the development of liquid crystals, organic electronic materials, and pharmaceutical intermediates targeting serotonergic pathways.

Due to the electron-donating nature of the ethoxy substituents, standard Nucleophilic Aromatic Substitution (

) is kinetically disfavored without strong electron-withdrawing groups. Therefore, this guide prioritizes Palladium-Catalyzed Buchwald-Hartwig Amination as the primary high-yield route,

while providing the Aniline Bis-Alkylation method as a cost-effective alternative for large-scale, non-GMP synthesis.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into commercially available precursors.

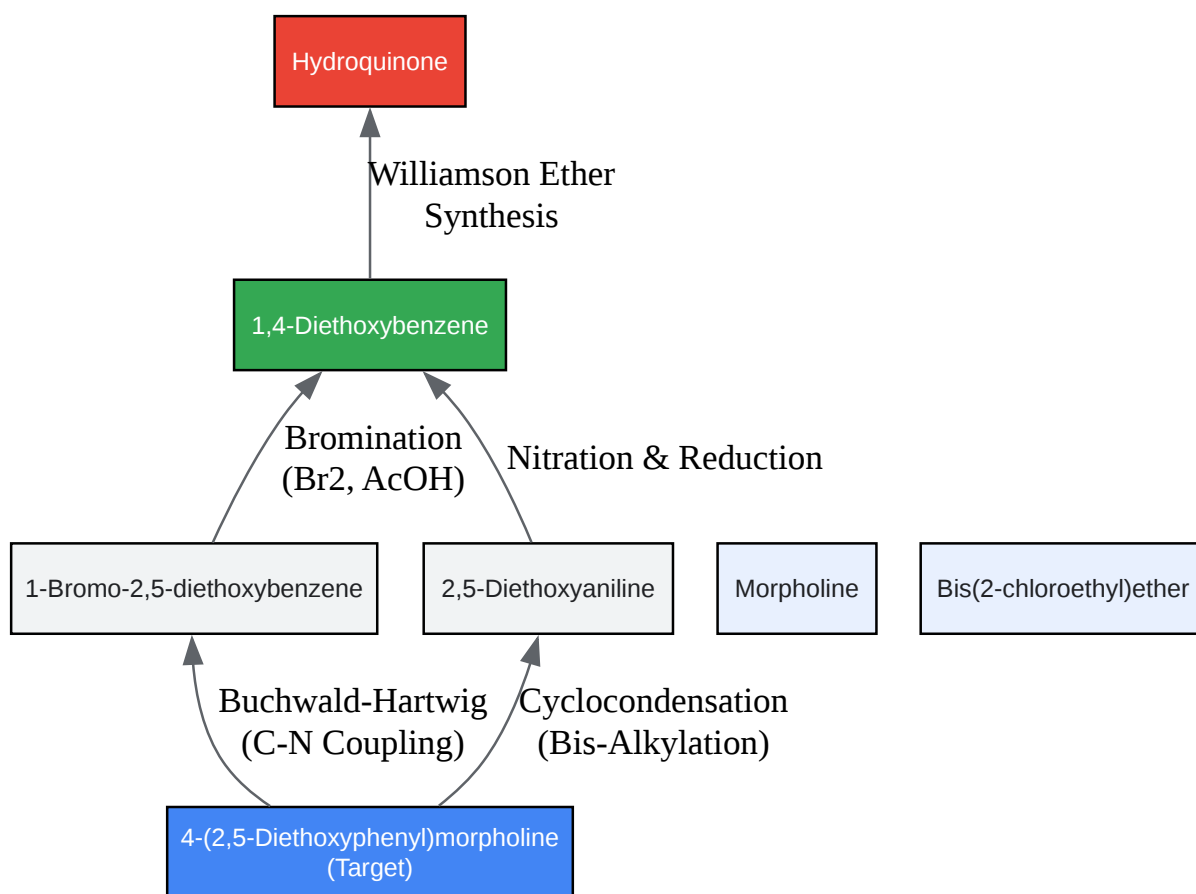
Strategic Disconnection

The C–N bond connecting the morpholine ring to the phenyl core is the strategic pivot point.

- Path A (Metal-Catalyzed Cross-Coupling): Disconnection of the C–N bond leads to 1-Bromo-2,5-diethoxybenzene and Morpholine. This utilizes the electron-rich nature of the aryl ring to facilitate oxidative addition to Palladium.
- Path B (Heterocycle Construction): Disconnection of the morpholine ether linkages leads to 2,5-Diethoxyaniline and Bis(2-chloroethyl)ether. This relies on double
-alkylation.

Precursor Synthesis

Both pathways converge on 1,4-Diethoxybenzene (Hydroquinone diethyl ether) as the common ancestor, which is easily brominated or nitrated/reduced.



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Figure 1: Retrosynthetic tree illustrating the divergence from Hydroquinone to the target via Halogenation (Path A) or Nitration (Path B).

Primary Protocol: Buchwald-Hartwig Amination

Best For: High purity, laboratory scale, and library synthesis. Mechanism: Pd(0)-catalyzed C-N bond formation.[3]

Reaction Scheme

Reagents & Materials Table

Reagent	Equiv.	Role	Notes
1-Bromo-2,5-diethoxybenzene	1.0	Substrate	Synthesized via bromination of 1,4-diethoxybenzene [1].
Morpholine	1.2	Nucleophile	Distill before use to remove water/impurities.
$\text{Pd}_2(\text{dba})_3$	0.02	Catalyst Precursor	Tris(dibenzylideneacetone)dipalladium(0). Air stable.
BINAP	0.04	Ligand	2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
NaOtBu	1.5	Base	Sodium tert-butoxide. Must be stored in a desiccator.
Toluene	Solvent	Solvent	Anhydrous, degassed (sparged with Argon).

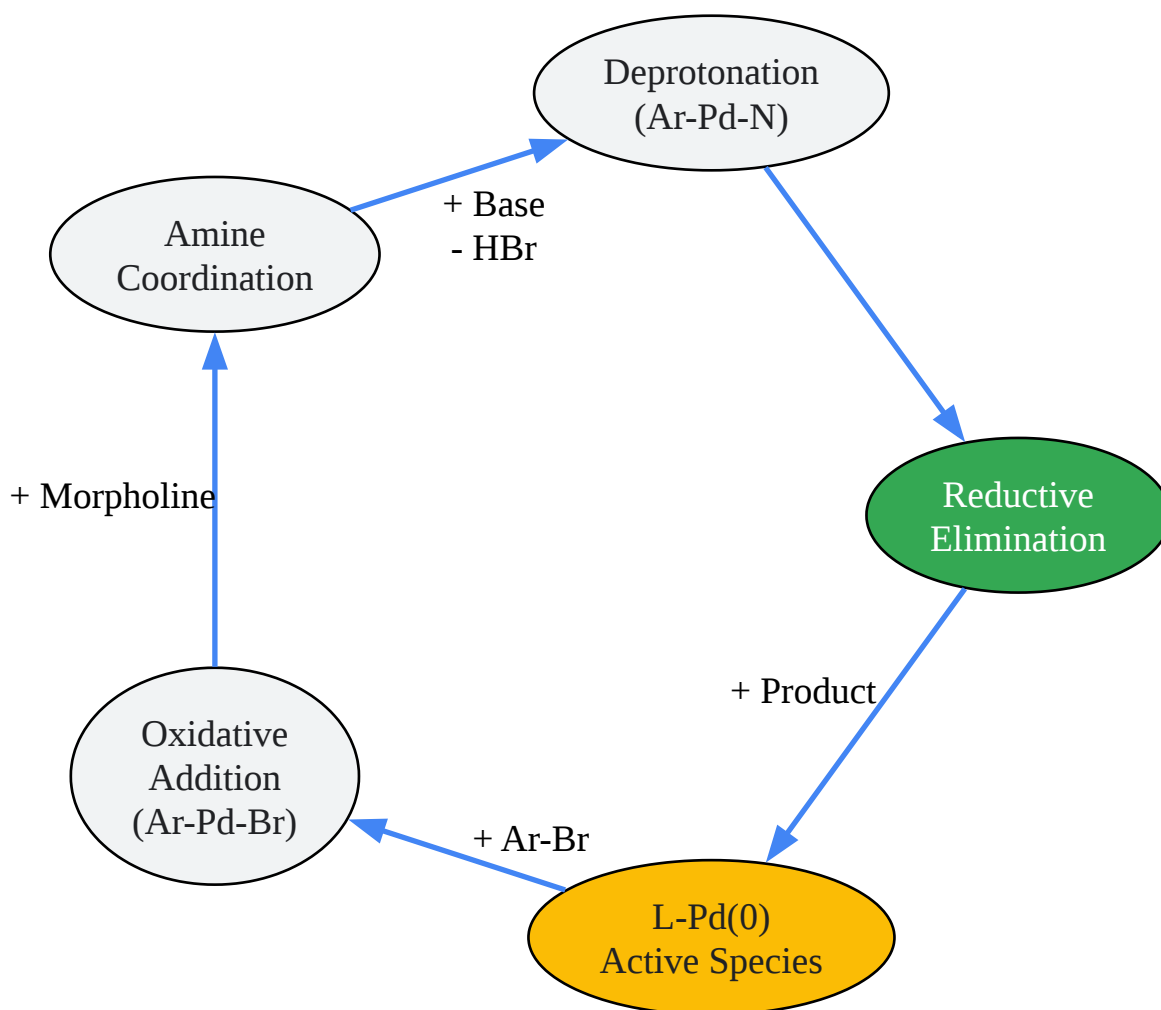
Step-by-Step Methodology

- Catalyst Pre-activation:** In a glovebox or under strictly inert atmosphere (Argon/Nitrogen), charge a flame-dried Schlenk flask with (2 mol%) and BINAP (4 mol%). Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
- Substrate Addition:** Add 1-Bromo-2,5-diethoxybenzene (1.0 equiv), Morpholine (1.2 equiv), and (1.5 equiv) to the reaction vessel.

- Reaction: Seal the flask and heat to 100°C with vigorous stirring. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 4–12 hours.
 - Note: The electron-rich nature of the aryl ring may slightly retard oxidative addition compared to electron-poor rings, but the chelating bisphosphine (BINAP) mitigates this.
- Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).
- Yield Expectation: 85–95%.

Mechanistic Insight (Catalytic Cycle)

The cycle proceeds via Oxidative Addition of the aryl bromide to Pd(0), followed by Amine Coordination, Deprotonation by the base, and finally Reductive Elimination to release the product.



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Figure 2: The Buchwald-Hartwig catalytic cycle. The bulky BINAP ligand prevents β -hydride elimination and promotes reductive elimination [2].

Alternative Protocol: Aniline Cyclization

Best For: Cost-sensitive, large-scale production where metal contamination must be avoided.

Mechanism: Double

Nucleophilic Substitution.

Reaction Scheme

Reagents & Materials Table

Reagent	Equiv.	Role	Notes
2,5-Diethoxyaniline	1.0	Substrate	Prepared by reduction of 2,5-diethoxynitrobenzene.
Bis(2-chloroethyl)ether	1.1	Cyclizing Agent	Highly toxic (mutagenic). Handle in fume hood.
Potassium Carbonate	2.5	Base	Finely ground anhydrous powder.
Potassium Iodide	0.1	Catalyst	Finkelstein catalyst to activate chlorides.
Diglyme	Solvent	Solvent	High boiling point (162°C) required.

Step-by-Step Methodology

- **Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Diethoxyaniline (1.0 equiv) in Diglyme (or DMF).
- **Reagent Addition:** Add Bis(2-chloroethyl)ether (1.1 equiv), (2.5 equiv), and catalytic KI (10 mol%).
- **Cyclization:** Heat the mixture to reflux (140–160°C) for 24 hours. The KI converts the chloro-ether to the more reactive iodo-ether in situ.
- **Work-up:** Pour the reaction mixture into crushed ice/water. The product may precipitate as a solid or form an oil. Extract with Dichloromethane (DCM).
- **Purification:** Wash the organic layer with water (3x) to remove Diglyme. Dry over . Recrystallize from Ethanol/Water or purify via column chromatography.
- **Yield Expectation:** 50–70%. (Lower yield due to potential polymerization or mono-alkylation side products).

Characterization & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the synthesized compound must be validated against these spectral signatures.

Proton NMR (¹H-NMR, 400 MHz,)

- Aromatic Region: Two singlets (or tight doublets depending on resolution) at 6.4 – 6.6 ppm, corresponding to the para-protons on the benzene ring (positions 3 and 6).
- Morpholine Ring:
 - 3.80 – 3.85 ppm (4H, triplet, Hz):
(positions 2,6 of morpholine).
 - 3.00 – 3.05 ppm (4H, triplet, Hz):
(positions 3,5 of morpholine).
- Ethoxy Groups:
 - 3.9 – 4.1 ppm (4H, two overlapping quartets):
.
 - 1.3 – 1.4 ppm (6H, two overlapping triplets):
.

Mass Spectrometry (ESI-MS)

- Molecular Ion:

calculated for

: 252.16.

Safety & Handling

- Bis(2-chloroethyl)ether: Classified as a potential carcinogen and extremely toxic.[4] Use "Route A" (Buchwald) if safety is a priority over cost [3].
- Palladium Catalysts: Precious metal waste must be segregated.
- Ethoxybenzenes: Generally low toxicity but can be skin irritants.

References

- Sigma-Aldrich.**4-(2,5-Diethoxyphenyl)morpholine** Product Entry. [Link](#) (Verified commercially available building block).
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